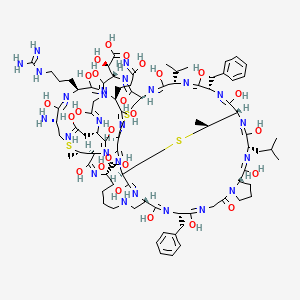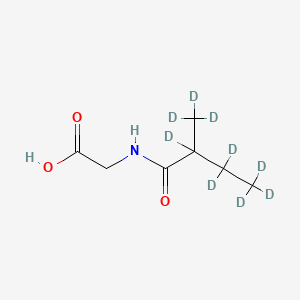
4-(2,4-Dimethylheptan-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,4-Dimethylheptan-3-yl)phenol” is an organic compound that falls into the general chemical category of alkylphenols . It is also known as nonylphenol . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dimethylheptan-3-yl)phenol” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
“4-(2,4-Dimethylheptan-3-yl)phenol” is a light yellow viscous liquid with a phenolic smell . It has a density of 0.953, a melting point of -8 to 2 °C, and a boiling point of 293 to 297 °C . Its solubility in water is 6 mg/L at pH 7 .Wissenschaftliche Forschungsanwendungen
Estrogenic Activity
The estrogenic activities of various isomers of branched para-nonylphenols, including 4-(2,4-Dimethylheptan-3-yl)phenol, have been studied. These isomers show different levels of estrogenic activity, which is significant for understanding their impact on endocrine systems (Katase et al., 2008).
Environmental Behavior
The degradation and metabolism of various nonylphenol isomers by specific bacterial strains have been examined. These studies are crucial for understanding the environmental fate and ecological impact of these compounds (Gabriel et al., 2005).
Interaction with Other Chemicals
Research on the interaction of 4-(2,4-Dimethylheptan-3-yl)phenol with other chemicals, such as glutathione, has been conducted. These studies provide insights into the chemical's behavior in biological systems and its potential toxicological effects (Ludwig & Eyer, 1995).
Synthesis and Analytical Techniques
Studies have also been conducted on the synthesis of various nonylphenol isomers, including 4-(2,4-Dimethylheptan-3-yl)phenol, and their analysis using techniques like gas chromatography and mass spectrometry. These research efforts contribute to the development of methods for detecting and quantifying these compounds in various matrices (Lalah et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2,4-dimethylheptan-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABNOBNXAJBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726855 |
Source


|
| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylheptan-3-yl)phenol | |
CAS RN |
1158978-65-4 |
Source


|
| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)

